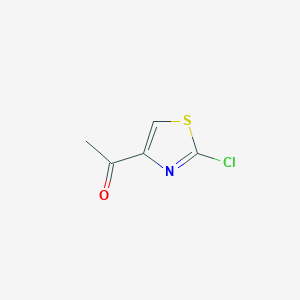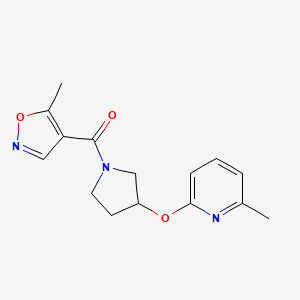![molecular formula C20H25N7O B2669593 N-(1-cyanocycloheptyl)-2-[3-(1-cyclopropyltetrazol-5-yl)anilino]acetamide CAS No. 1197711-02-6](/img/structure/B2669593.png)
N-(1-cyanocycloheptyl)-2-[3-(1-cyclopropyltetrazol-5-yl)anilino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-cyanocycloheptyl)-2-[3-(1-cyclopropyltetrazol-5-yl)anilino]acetamide, also known as CPTH-2, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPTH-2 is a small molecule inhibitor that selectively targets histone acetyltransferase (HAT) activity, which is an important epigenetic regulator.
Scientific Research Applications
Structural and Thermodynamic Studies
Rapid Conversion of API Hydrates to Anhydrous Forms in Aqueous Media : This study explored the crystallization and characterization of various forms of an active pharmaceutical ingredient related to N-(1-cyanocycloheptyl)-2-[3-(1-cyclopropyltetrazol-5-yl)anilino]acetamide. It found that hydrates of the compound were less stable than its most stable anhydrous form and converted into this form in water within 15 minutes, providing insights into the compound's physical stability and potential implications for pharmaceutical formulations Petrova et al., 2009.
Synthesis and Characterization
Synthesis, Characterization, and Biological Evaluation of Novel Derivatives : A series of derivatives were synthesized from a starting material related to the compound of interest, with their structures confirmed through various spectroscopic methods. These compounds were screened for antidiabetic, anti-inflammatory, and anticancer activities, indicating the compound's potential as a versatile precursor for developing novel therapeutics Kavitha et al., 2016.
Therapeutic Applications
Novel Anilidoquinoline Derivative in Treating Japanese Encephalitis : A novel derivative demonstrated significant antiviral and antiapoptotic effects in vitro and led to significant decreases in viral load and increased survival in infected mice. This indicates the therapeutic potential of such compounds in viral infections, specifically Japanese encephalitis Ghosh et al., 2008.
Anticonvulsant Activity
Anticonvulsant Activity of N-Phenyl-2-(4-Phenylpiperazin-1-yl)acetamide Derivatives : New derivatives were synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy. The study's findings contribute to the understanding of structural requirements for anticonvulsant activity and highlight the potential of these compounds in treating epilepsy Kamiński et al., 2015.
Antimicrobial and Antidepressant Agents
Synthesis and Biological Evaluation of N-(Substituted Phenyl)-Derivatives : A new series of compounds were synthesized and characterized, showing promising antimicrobial, antidepressant, and anticonvulsant activities. This indicates the compound's utility in developing treatments for various conditions, including infections, depression, and seizures Shruthi et al., 2015.
properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-[3-(1-cyclopropyltetrazol-5-yl)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c21-14-20(10-3-1-2-4-11-20)23-18(28)13-22-16-7-5-6-15(12-16)19-24-25-26-27(19)17-8-9-17/h5-7,12,17,22H,1-4,8-11,13H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIZUWOCIYOCBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CNC2=CC=CC(=C2)C3=NN=NN3C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-[3-(1-cyclopropyltetrazol-5-yl)anilino]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2669510.png)

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2669512.png)

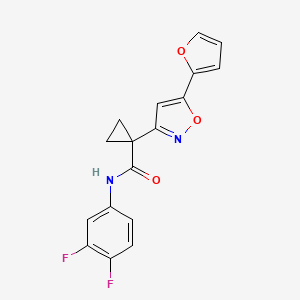
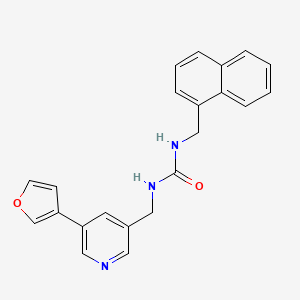
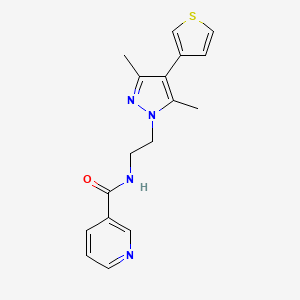
![2-O-Tert-butyl 5-O-methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate](/img/structure/B2669521.png)
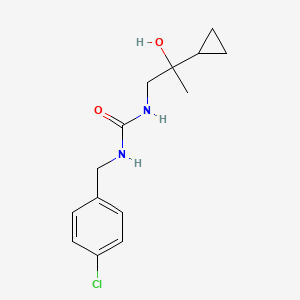
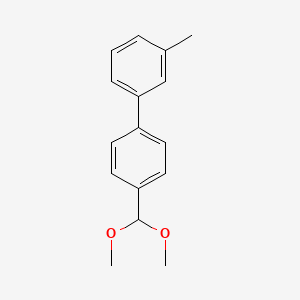
![N-(3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)ethenesulfonamide](/img/structure/B2669526.png)

